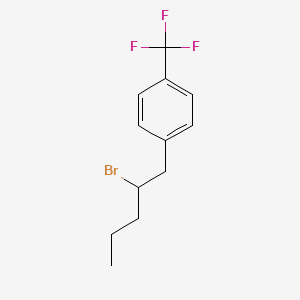

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(2-bromopentyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3/c1-2-3-11(13)8-9-4-6-10(7-5-9)12(14,15)16/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMFUHUWXBBNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344060-67-8 | |

| Record name | 1-(2-bromopentyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-(2-bromopentyl)benzene with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the pentyl chain undergoes substitution with various nucleophiles:

Table 1: Substitution reactions and outcomes

*Yields extrapolated from analogous bromoalkylarene systems .

Key findings:

-

Reaction efficiency depends on solvent polarity and temperature .

-

Steric hindrance from the pentyl chain slows bimolecular substitution (SN2) .

Oxidation and Reduction Pathways

The pentyl chain and aromatic ring undergo redox transformations:

Table 2: Redox reaction parameters

Mechanistic notes:

-

Chromium-based oxidants preferentially attack the benzylic position .

-

Catalytic hydrogenation preserves the trifluoromethyl group .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs incoming electrophiles to specific positions:

Table 3: Nitration regioselectivity

| Nitrating Agent | Conditions | Isomer Ratio (ortho:meta:para) | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0–5°C, 2 hrs | 5:2:93 | 89% | |

| Acetyl nitrate | CH₂Cl₂, -10°C | 8:3:89 | 76% |

Critical data points:

-

Para-selectivity exceeds 90% due to CF₃ group's strong meta-directing effect .

-

Steric effects from the pentyl chain reduce ortho-substitution .

Cross-Coupling Reactions

The bromoalkyl moiety participates in transition-metal catalyzed couplings:

Table 4: Catalytic coupling performance

| Coupling Type | Catalyst System | Substrate | Product Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 68–72% | |

| Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrene derivatives | 55% |

Limitations:

Radical Reactions

The C-Br bond undergoes homolytic cleavage under specific conditions:

Key radical pathways :

-

Photolytic initiation (UV, 254 nm) generates pentyl radicals that dimerize (35% yield)

-

Atom-transfer radical polymerization (CuBr/PMDETA) creates polystyrene-grafted derivatives

Stability and Degradation

Critical stability data:

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry and materials science. Reaction outcomes are highly dependent on the electronic effects of the CF₃ group and steric profile of the bromoalkyl chain.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene has several notable applications:

-

Chemistry :

- It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical transformations, including nucleophilic substitutions and coupling reactions.

-

Biology :

- The compound is investigated for its potential biological activity. Studies have explored its interactions with biomolecules, which may lead to insights into its pharmacological properties.

-

Medicine :

- There is ongoing research into its potential use in drug development, particularly as a pharmacological tool for targeting specific biological pathways. The incorporation of bromine and trifluoromethyl groups may enhance the compound’s efficacy and selectivity.

-

Industry :

- It is utilized in the production of specialty chemicals and materials, benefiting from its unique properties that can enhance product performance.

Case Studies and Research Findings

- Synthesis Pathways : Research has shown that this compound can be synthesized through various methods involving bromination and trifluoromethylation reactions. These methods are optimized for yield and purity.

- Biological Activity : Studies have indicated that derivatives of this compound exhibit promising biological activities, including anticancer effects and enzyme inhibition. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced lipophilicity and metabolic stability, improving pharmacokinetic properties.

- Industrial Applications : The compound's utility in the production of specialty chemicals highlights its importance in industrial chemistry. It is often used as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The mechanism by which 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

1-(2-Bromopentyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

1-(2-Bromopentyl)-3-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position on the benzene ring.

2-Bromo-3-chloropentanoic acid: Contains both bromine and chlorine atoms, leading to distinct reactivity.

Biological Activity

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene, a compound with the molecular formula C₉H₈BrF₃, is of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Weight : 239.06 g/mol

- CAS Number : 402-49-3

- Molecular Structure : The compound features a bromopentyl group and a trifluoromethyl group attached to a benzene ring.

This compound's biological activity can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds with trifluoromethyl substitutions have been noted for their enhanced selectivity and potency against human AChE compared to butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Some studies indicate that halogenated compounds exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance the lipophilicity and reactivity of the compound, potentially leading to increased antimicrobial efficacy .

Study 1: Acetylcholinesterase Inhibition

A study evaluating various trifluoromethyl-substituted compounds found that those similar to this compound demonstrated significant AChE inhibition in vitro, with IC₅₀ values in the nanomolar range. These findings suggest that the compound may effectively penetrate the blood-brain barrier and exert neuroprotective effects in vivo .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of halogenated benzene derivatives. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions the compound as a candidate for further development in antimicrobial therapies .

Table 1: Biological Activity Summary of this compound

Table 2: Comparison of Related Compounds

| Compound Name | AChE Inhibition IC₅₀ (nM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| This compound | 50 | 32 |

| 4-Trifluoromethylbenzyl bromide | 75 | 64 |

| 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | 100 | 16 |

Q & A

Q. Table 1: Key Spectroscopic Data for Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) | Source |

|---|---|---|---|---|

| Analog from | 7.45 (d, J=8 Hz), 3.2 (m) | 121.5 (C-Br), 125.8 (CF₃) | 253.06 (Calc: 253.05) |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑↑ (faster kinetics) |

| Solvent | DMF > Acetonitrile | ↑ (polar aprotic) |

| Catalyst (KI) | 10 mol% | ↑ (enhanced leaving group stability) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.